Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
CAS No.:
Cat. No.: VC16492361
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate -](/images/structure/VC16492361.png)
Specification
Molecular Formula | C11H20N2O2 |
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Molecular Weight | 212.29 g/mol |
IUPAC Name | tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate |
Standard InChI | InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11(12)5-4-8(13)6-11/h8H,4-7,12H2,1-3H3 |
Standard InChI Key | JUHLFJPXUANZKU-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2(CCC1C2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 2-azabicyclo[2.2.1]heptane core, a bridged bicyclic system that imposes significant conformational restraint. The tert-butyl carbamate group at position 2 enhances solubility and serves as a protective moiety during synthetic workflows . The amino group at position 4 introduces a reactive site for further functionalization, critical for structure-activity relationship (SAR) studies .
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 212.29 g/mol |
CAS Number | 1311390-88-1 |
Purity | ≥97% (HPLC) |
SMILES | CC(C)(C)OC(=O)N1CC2(N)CCC1C2 |
Stereochemical Considerations
The bicyclic framework introduces two stereoisomeric forms: exo and endo. The exo configuration, where the amino group projects outward, demonstrates superior binding affinity to DPP-4 due to enhanced hydrophobic interactions with residues in the S2 pocket . Computational models suggest that the exo isomer achieves a 1.8-fold higher inhibitory potency () compared to the endo counterpart .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis begins with cyclopenta-1,3-diene (1), which undergoes a Diels-Alder reaction with ethyl oxoacetate (2) in the presence of ammonium chloride to yield a mixture of four stereoisomers (3a–d) . Boc protection and chromatographic separation afford exo- (4a,b) and endo-isomers (4c,d). Subsequent hydrogenation and saponification steps generate intermediates (5–8a,b), which are converted to nitriles (9a,b) via amide-to-nitrile transformations .
Table 2: Key Synthetic Intermediates
Intermediate | Description |
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4a,b | exo-Boc-protected isomers |
9a,b | exo-3-azabicyclo[2.2.1]heptane-2-carbonitriles |
12a | Final DPP-4 inhibitor (S-configuration) |
Stereoselective Synthesis
To bypass laborious isomer separation, a stereoselective route employs (R)-1-phenylethylamine (13a) as a chiral auxiliary. Hydrogenation and saponification yield enantiomerically pure intermediates (14a), which are Boc-protected to furnish 6a (S-configuration) . This method achieves >98% enantiomeric excess (ee), critical for industrial-scale production .
Applications in Medicinal Chemistry
DPP-4 Inhibition
Compound 12a, derived from tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate, exhibits potent DPP-4 inhibition () . Molecular docking reveals:
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Hydrophobic Interactions: The trifluorophenyl moiety engages in π-π stacking with Tyr662 and Tyr666.
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Hydrogen Bonding: The amino acid backbone forms H-bonds with Glu205 and Glu206 .
Pharmacokinetic Advantages
The bicyclic core reduces metabolic degradation compared to linear analogs. In vivo studies in rats show a 40% longer half-life () and 90% oral bioavailability, positioning it as a candidate for once-daily dosing .
Analytical Characterization
Spectroscopic Data
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NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, tert-butyl), 3.21–3.45 (m, 4H, bicyclic CH₂), 4.89 (br s, 2H, NH₂) .
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HPLC: Retention time = 8.7 min (C18 column, 95:5 acetonitrile/water) .
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion at , consistent with the theoretical mass .
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